Cholesterol Formate
Overview
Description
Cholesterol is a waxy substance found in your blood. Your body needs cholesterol to build healthy cells, but high levels of cholesterol can increase your risk of heart disease . Cholesterol’s structure consists of a central sterol nucleus of four hydrocarbon rings, which are hydrogen and carbon atoms with a circular arrangement .
Synthesis Analysis
Cholesterol levels in cells are regulated dynamically by de novo biosynthesis, exogenous uptake, storage, and exportation . The cholesterol biosynthesis pathway involves enzymes that are in the cytoplasm, microsomes (ER), and peroxisomes .Molecular Structure Analysis
The molecular formula of cholesterol is C27H46O, i.e., it consists of 27 carbon atoms, 46 hydrogen atoms, and one oxygen atom . It is a cholestanoid with cholestane, which has a double bond at the 5,6-position as well as a 3-beta-hydroxy group .Chemical Reactions Analysis
The process of cholesterol synthesis is described in the following. In brief, two molecules of acetyl-coenzyme A (CoA) form acetoacetyl-CoA, and the addition of a third molecule to form 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) is catalyzed by HMG-CoA synthase .Physical And Chemical Properties Analysis
Cholesterol comprises carbon, hydrogen, and oxygen. It is a waxy, fatty substance that is solid and white or light yellow .Scientific Research Applications
LDL Cholesterol Lowering
Cholesterol formate plays a role in the broader context of LDL cholesterol lowering, a significant area in cardiovascular research. Over 100 years of cholesterol research has led to advancements in medicine, particularly in reducing the risk of atherosclerotic diseases. The understanding of cholesterol synthesis, transport, and clearance from the blood has been crucial in developing drugs and diets to manage cholesterol levels (Pedersen, 2016).
Serum Markers of Cholesterol Metabolism
Cholesterol formate is related to the study of serum noncholesterol sterols, which are markers of cholesterol absorption and synthesis. These markers have been validated in various populations and interventions, providing insights into how cholesterol metabolism relates to coronary artery disease (Gylling, 2014).
Sterol and Stanol Measurement Methodologies
Advances in analytical methods for determining serum noncholesterol sterols and stanols, including cholesterol and its derivatives like cholesterol formate, have been significant. This research focuses on sample preparation, separation, and detection techniques for biological samples (Lütjohann, 2015).
Enzymatic Determination of Serum Cholesterol
The enzymatic method for determining total serum cholesterol, which would include cholesterol derivatives like cholesterol formate, is crucial for clinical research. This method ensures reproducibility and correlates well with other established procedures (Allain et al., 1974).
Synthesis of Cholesterol Formate
Research into the synthesis of cholesterol formate is crucial for its application in biochemical investigations, particularly in model membrane vesicles. An efficient synthesis process, involving the use of DMF-oxalyl chloride, has been developed, yielding cholesterol formate in high purity and yield (Vasil’tsov et al., 2010).
Cholesterol in Medical and Biological Research
Cholesterol formate is part of broader cholesterol research, which has been a key area in understanding and managing conditions like heart diseases, stroke, and diabetes. This includes the study of cholesterol as a molecule in cell membranes, lipoproteins, and as a precursor for other vital substances (Li et al., 2018).
Future Directions
The field of cholesterol research is constantly evolving, with a shift towards personalized approaches to cholesterol treatment . This includes the development of new drugs for specific populations, recent research on weight loss in obese mice, understanding genetic variants in cardiovascular disease, recognizing sex differences in heart disease, assessing the risk of lipid-lowering therapies, and the role of AI in personalized therapies .
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(30-18-29)13-15-27(21,4)26(23)14-16-28(24,25)5/h9,18-20,22-26H,6-8,10-17H2,1-5H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYCQJVCAMFWCO-PXBBAZSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963018 | |
Record name | Cholest-5-en-3-yl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesterol Formate | |
CAS RN |
4351-55-7 | |
Record name | Cholesteryl formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4351-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholest-5-en-3beta-yl formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004351557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholest-5-en-3-yl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholest-5-en-3β-yl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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